N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0865889
InChI: InChI=1S/C17H19N3O4/c1-23-13-9-12(10-14(11-13)24-2)16(21)19-7-8-20-17(22)15-5-3-4-6-18-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22)
SMILES: COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2)OC
Molecular Formula: C17H19N3O4
Molecular Weight: 329.35 g/mol

N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

CAS No.:

Cat. No.: VC0865889

Molecular Formula: C17H19N3O4

Molecular Weight: 329.35 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide -

Specification

Molecular Formula C17H19N3O4
Molecular Weight 329.35 g/mol
IUPAC Name N-[2-[(3,5-dimethoxybenzoyl)amino]ethyl]pyridine-2-carboxamide
Standard InChI InChI=1S/C17H19N3O4/c1-23-13-9-12(10-14(11-13)24-2)16(21)19-7-8-20-17(22)15-5-3-4-6-18-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22)
Standard InChI Key PDCQPPYXYNNVRG-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2)OC
Canonical SMILES COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator